1,3-Bis(3,5-dichlorophenyl)urea
Overview
Description
Scientific Research Applications
1. Potential in Cancer Treatment
- 1,3-Bis(3,5-dichlorophenyl)urea has been identified as a potent activator of the eIF2α kinase heme regulated inhibitor. These compounds have shown effectiveness in reducing the abundance of the eIF2·GTP·tRNA(i)(Met) ternary complex, thereby inhibiting cancer cell proliferation. This property indicates a potential application in developing anti-cancer agents (Denoyelle et al., 2012).
2. Nonlinear Optical Properties
- Studies on bis-chalcone derivatives, closely related to 1,3-Bis(3,5-dichlorophenyl)urea, revealed significant nonlinear optical properties. These derivatives demonstrated considerable potential as materials for optical limiting applications due to two-photon absorption phenomena (Shettigar et al., 2006).
3. Structural Diversity in Supramolecular Assemblies
- 1,3-Bis(3,5-dichlorophenyl)urea is involved in hydrogen bonding, a common motif in assembling supramolecular structures like gels, capsules, and crystals. These compounds show a diverse range of solid forms including polymorphs and cocrystal phases, highlighting their importance in crystal engineering and material science (Capacci-Daniel et al., 2015).
4. Interaction with DNA
- Derivatives of 1,3-Bis(3,5-dichlorophenyl)urea have been studied for their interaction with DNA. Findings indicate that these compounds, particularly metal derivatives, bind to DNA in an intercalative mode, which can influence their biological activity and potential therapeutic applications (Ajloo et al., 2015).
5. Urea-Fluoride Interaction and Proton Transfer
- Research on 1,3-Bis(4-nitrophenyl)urea, a compound structurally similar to 1,3-Bis(3,5-dichlorophenyl)urea, showed intriguing interactions with various anions, particularly fluoride. This demonstrates the potential of these compounds in studying hydrogen bonding and proton transfer processes in chemistry (Boiocchi et al., 2004).
6. Environmental Persistence and Transformation
- The environmental persistence and transformation of triclosan, triclocarban, and their derivatives, including 1,3-Bis(3,5-dichlorophenyl)urea, were investigated. These studies are crucial in understanding the environmental impact and fate of such chemical compounds (Shen et al., 2012).
7. Reactivity with Other Compounds
- The reactivity of sym-dichloro-bis(2,4,6-trichlorophenyl) urea, a compound related to 1,3-Bis(3,5-dichlorophenyl)urea, with dimethyl sulfoxide was studied, revealing insights into chemical reactions and product formation, which is significant for understanding the chemical behavior of such ureas (Owens et al., 1976).
properties
IUPAC Name |
1,3-bis(3,5-dichlorophenyl)urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl4N2O/c14-7-1-8(15)4-11(3-7)18-13(20)19-12-5-9(16)2-10(17)6-12/h1-6H,(H2,18,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVJIWVUYNTBEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC2=CC(=CC(=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(3,5-dichlorophenyl)urea |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.